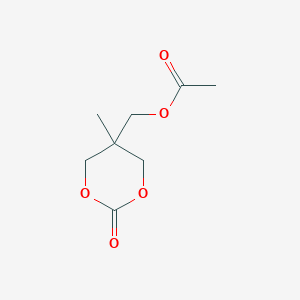
(5-Methyl-2-oxo-1,3-dioxan-5-yl)methyl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5-Methyl-2-oxo-1,3-dioxan-5-yl)methyl acetate is an organic compound with the molecular formula C8H12O5 and a molecular weight of 188.18 g/mol It is characterized by a dioxane ring substituted with a methyl group and an acetate ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (5-Methyl-2-oxo-1,3-dioxan-5-yl)methyl acetate typically involves the reaction of 5-methyl-2-oxo-1,3-dioxane with acetic anhydride or acetyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar reaction conditions as those used in laboratory synthesis, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
(5-Methyl-2-oxo-1,3-dioxan-5-yl)methyl acetate can undergo various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.
Oxidation: The methyl group can be oxidized to a carboxylic acid under strong oxidative conditions.
Substitution: The acetate group can be substituted with other nucleophiles to form different esters or amides.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions (e.g., HCl or NaOH) are commonly used.
Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a catalyst.
Major Products
Hydrolysis: 5-Methyl-2-oxo-1,3-dioxane-5-carboxylic acid and methanol.
Oxidation: 5-Methyl-2-oxo-1,3-dioxane-5-carboxylic acid.
Substitution: Various esters or amides depending on the nucleophile used.
Applications De Recherche Scientifique
(5-Methyl-2-oxo-1,3-dioxan-5-yl)methyl acetate has several applications in scientific research:
Mécanisme D'action
The mechanism of action of (5-Methyl-2-oxo-1,3-dioxan-5-yl)methyl acetate involves its hydrolysis to release the active components. The ester linkage is cleaved by esterases, releasing the corresponding alcohol and acid. These products can then participate in various biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
- (5-Methyl-2-oxo-1,3-dioxan-5-yl)methyl perfluorophenyl carbonate
- (5-Methyl-2-thiophen-2-yl-1,3-dioxan-5-yl)methanol
- Methyl 2-[(2,2,5-trimethyl-1,3-dioxan-5-yl)methoxy]acetate
Uniqueness
(5-Methyl-2-oxo-1,3-dioxan-5-yl)methyl acetate is unique due to its specific substitution pattern on the dioxane ring and the presence of an acetate ester.
Propriétés
Numéro CAS |
184697-03-8 |
|---|---|
Formule moléculaire |
C8H12O5 |
Poids moléculaire |
188.18 g/mol |
Nom IUPAC |
(5-methyl-2-oxo-1,3-dioxan-5-yl)methyl acetate |
InChI |
InChI=1S/C8H12O5/c1-6(9)11-3-8(2)4-12-7(10)13-5-8/h3-5H2,1-2H3 |
Clé InChI |
RZOMUHDQBPZBHK-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OCC1(COC(=O)OC1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


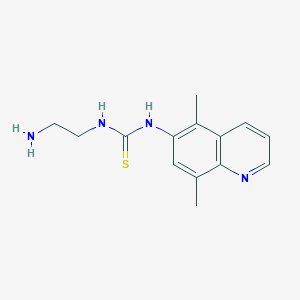
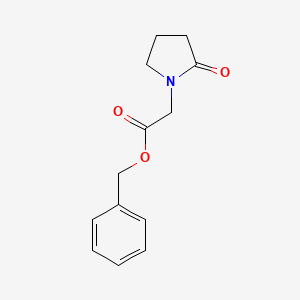
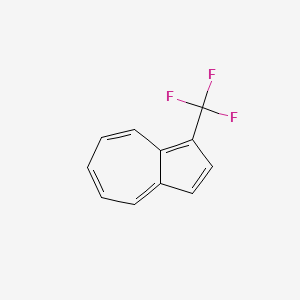
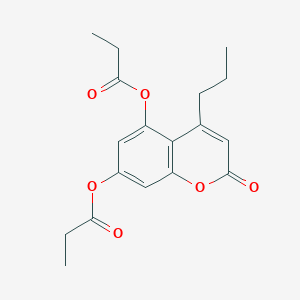
![1-[2-(4-Nitrobenzoyl)phenyl]ethan-1-one](/img/structure/B12551184.png)

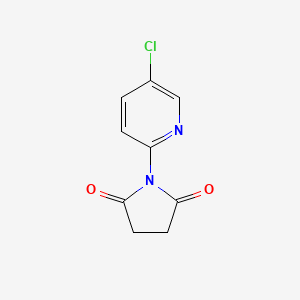
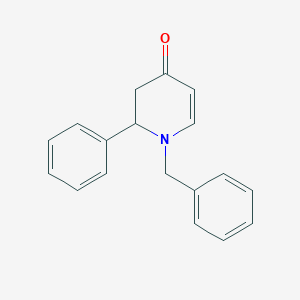
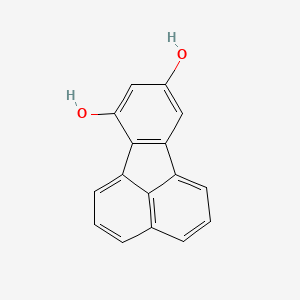
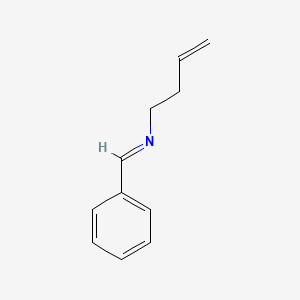
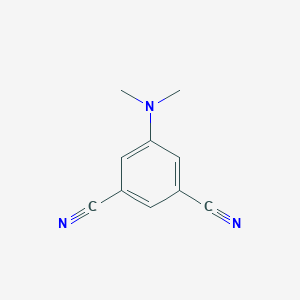
![Phenol, 4-[5-[(3-furanylmethyl)amino]-3-pyridinyl]-](/img/structure/B12551217.png)
![5,6,8,9-Tetrahydro-2H-[1,3]dithiolo[4,5-b][1,4,7]trithionin-2-one](/img/structure/B12551223.png)

